

In-Depth Technical Guide to DGY-09-192: A Selective FGFR1/2 Degradator

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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of **DGY-09-192**, a potent and selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). This document details its molecular characteristics, mechanism of action, and includes experimental protocols for its evaluation.

Core Compound Data

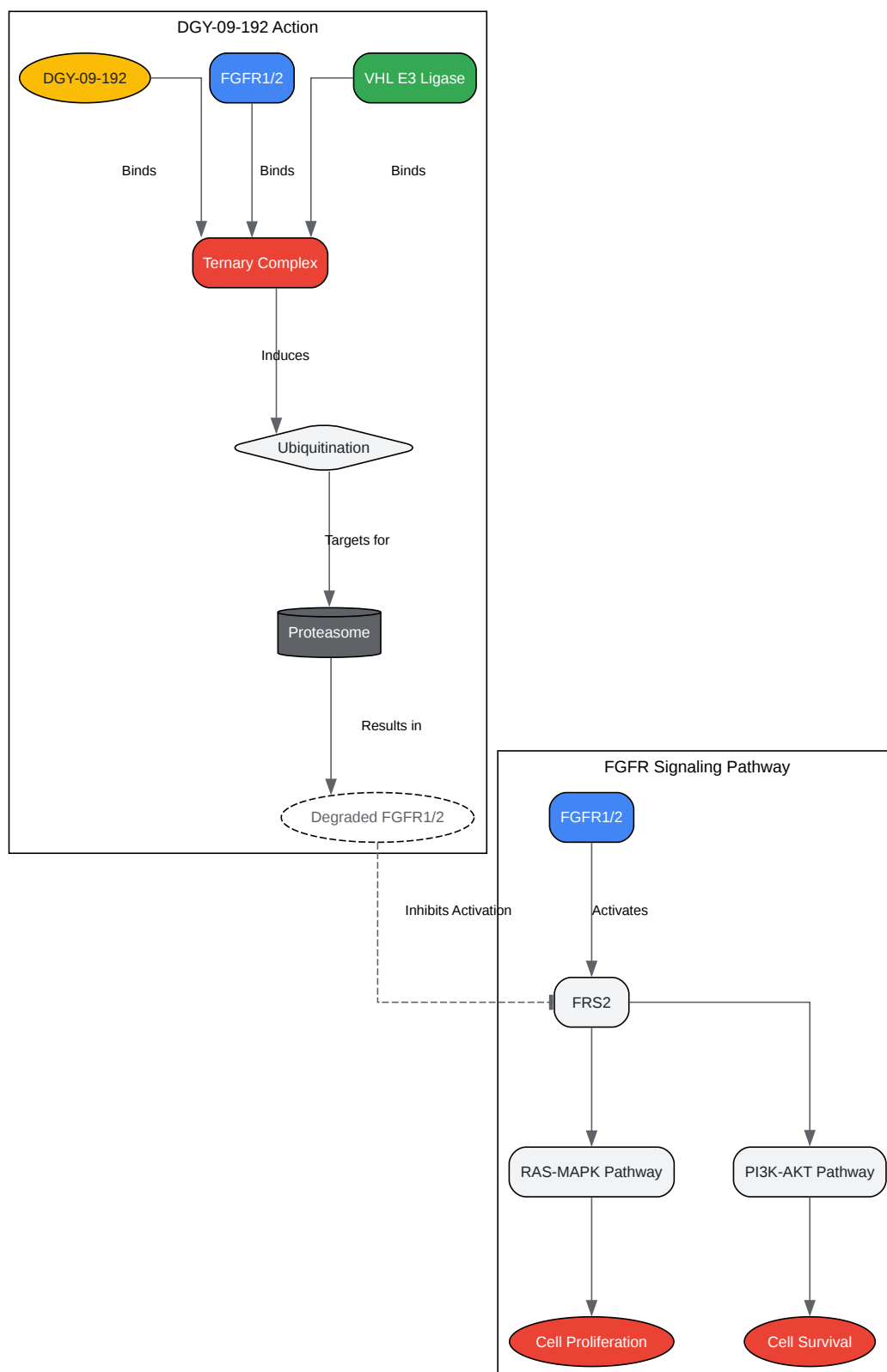
DGY-09-192 is a bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is synthesized by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2]} This design allows for the targeted degradation of FGFR1 and FGFR2.

Property	Value	Reference
Molecular Weight	1017.041 g/mol	[1]
Chemical Formula	C ₄₉ H ₅₉ Cl ₂ N ₁₁ O ₇ S	[1]
CAS Number	2504949-52-2	[1]
Mechanism	PROTAC-mediated protein degradation	[1][2]
Target(s)	FGFR1, FGFR2	[1][3]
E3 Ligase Ligand	VHL	[1][2]

Mechanism of Action: Signaling Pathway and Degradation Workflow

DGY-09-192 exerts its effect by hijacking the cell's natural protein disposal system. The molecule's two ends bind simultaneously to an FGFR protein and the VHL E3 ligase, forming a ternary complex. This proximity triggers the ubiquitination of the FGFR protein, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of downstream signaling pathways that are often dysregulated in cancer.

Below is a diagram illustrating the mechanism of **DGY-09-192**-mediated degradation of FGFR and the subsequent inhibition of the downstream signaling cascade.



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Caption: Mechanism of **DGY-09-192** and its effect on the FGFR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **DGY-09-192**, based on the primary literature.^[1]

Immunoblotting for FGFR Degradation

This protocol is used to assess the degradation of FGFR proteins in cell lines treated with **DGY-09-192**.

1. Cell Lysis:

- Treat cells with the desired concentrations of **DGY-09-192** for the specified duration.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay.

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in the table below.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Primary Antibodies for Immunoblotting:

Target Protein	Supplier	Catalog Number	Dilution
FGFR1	Cell Signaling	9740	1:1000
FGFR2	Cell Signaling	11835	1:1000
p-FRS2 (Y196)	Cell Signaling	3864	1:1000
p-ERK1/2	Cell Signaling	4370	1:2000
ERK1/2	Cell Signaling	4695	1:2000
β-Actin	Cell Signaling	4970	1:2000

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

1. Cell Seeding:

- Seed cells in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well, depending on the cell line's growth rate.
- Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment:

- Treat the cells with a serial dilution of **DGY-09-192** or control compounds.
- Incubate the plates for the desired duration (e.g., 72 hours).

3. Assay Procedure:

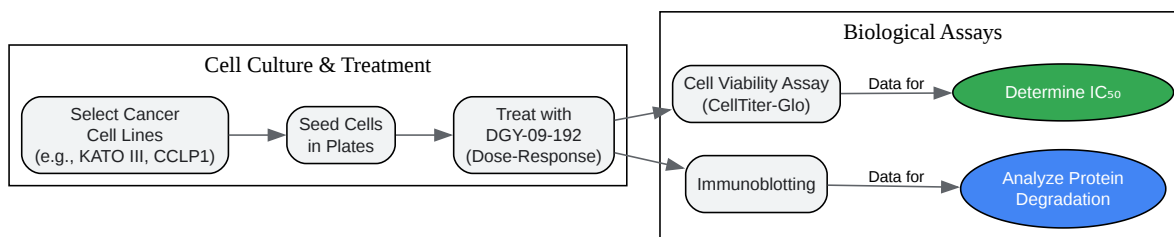
- Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Calculate the half-maximal inhibitory concentration (IC_{50}) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of **DGY-09-192** in vitro.



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References

- 1. Discovery of a Potent Degradar for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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